molecular formula C27H23NO6 B2530693 7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866016-80-0

7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2530693
CAS No.: 866016-80-0
M. Wt: 457.482
InChI Key: IQOKNMNMIZCZBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,3]dioxolo[4,5-g]quinolin-8-one core with two key substituents:

  • Position 5: A (2-methoxyphenyl)methyl group, introducing aromaticity and electron-donating methoxy functionality.
  • Position 7: A 4-ethoxybenzoyl group, contributing steric bulk and lipophilicity.
    The ethoxy and methoxy groups enhance metabolic stability and modulate electronic properties, making it distinct from simpler derivatives .

Properties

IUPAC Name

7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO6/c1-3-32-19-10-8-17(9-11-19)26(29)21-15-28(14-18-6-4-5-7-23(18)31-2)22-13-25-24(33-16-34-25)12-20(22)27(21)30/h4-13,15H,3,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOKNMNMIZCZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC4=C(C=C3C2=O)OCO4)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anticancer and antimicrobial effects, along with relevant case studies and research findings.

  • Molecular Formula : C₂₅H₂₅N₁O₄
  • Molecular Weight : 457.5 g/mol
  • CAS Number : 902624-77-5

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of oncology and microbiology. Studies have indicated its potential as an anticancer agent and an antimicrobial compound.

Anticancer Activity

Research has shown that derivatives of quinoline compounds often possess significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)15
A549 (Lung)20
C-32 (Melanoma)10

The compound's efficacy was comparable to established chemotherapeutic agents such as cisplatin and doxorubicin. Notably, it exhibited selective toxicity towards cancer cells while sparing normal human dermal fibroblasts (HFF-1), with an IC50 greater than 100 µM in these cells .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell cycle progression.
  • Modulation of key regulatory proteins such as P53 and BAX/BCL-2 ratios .

Antimicrobial Activity

In addition to its anticancer properties, the compound also demonstrates antimicrobial activity against various pathogens. It has been tested against both standard strains and multidrug-resistant isolates.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Enterococcus faecalis64
Methicillin-resistant S. aureus (MRSA)16

The compound showed significant bactericidal activity against MRSA and other resistant strains, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Case Studies

A notable study investigated the synthesis and biological evaluation of various quinoline derivatives, including the target compound. The results indicated that modifications at specific positions on the quinoline ring significantly influenced both anticancer and antimicrobial activities. The presence of the ethoxybenzoyl group was crucial for enhancing biological activity .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar quinoline derivatives can inhibit the growth of various bacteria and fungi. The structure-activity relationship (SAR) suggests that modifications in the side chains can enhance antimicrobial efficacy. For example, compounds with electron-withdrawing groups tend to exhibit improved activity against Gram-positive and Gram-negative bacteria .

Anticancer Properties

Quinoline derivatives are also investigated for their anticancer potential. The ability of this compound to induce apoptosis in cancer cells has been documented in several studies. The mechanism often involves the inhibition of specific signaling pathways crucial for cell proliferation and survival. Notably, compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines, making them promising candidates for further research in anticancer therapy .

Photophysical Properties

The unique structure of 7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one contributes to its photophysical properties. These properties are essential for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). Studies have shown that quinoline derivatives can act as efficient light-harvesting materials due to their ability to absorb light in the visible spectrum .

Antimicrobial Screening

In a study focusing on the synthesis and characterization of related quinoline derivatives, it was found that compounds exhibiting structural similarities to this compound showed notable activity against Mycobacterium smegmatis and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL. This suggests a potential application in developing new antibiotics .

Anticancer Activity

Another case study investigated the cytotoxic effects of various quinoline derivatives on human cancer cell lines. The findings indicated that certain modifications to the quinoline structure resulted in enhanced apoptosis induction in breast cancer cells. The study highlighted the importance of substituent groups in modulating biological activity and suggested further exploration into the therapeutic potential of such compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications and Substituent Variations

The following table compares structural features, molecular properties, and synthetic accessibility of related compounds:

Compound Name Substituents (Position 5) Substituents (Position 7) Molecular Formula Molecular Weight Key Properties/Activities Reference
7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one (Target) (2-methoxyphenyl)methyl 4-ethoxybenzoyl C29H25NO6 483.51 High lipophilicity (logP ~5.0*)
5-[(3-fluorophenyl)methyl]-7-(4-methylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one (3-fluorophenyl)methyl 4-methylbenzoyl C25H18FNO4 415.42 logP = 4.86; Steric hindrance
7-(1H-benzotriazol-1-ylcarbonyl)-5-ethyl[1,3]dioxolo[4,5-g]quinolin-8(5H)-one Ethyl 1H-benzotriazol-1-ylcarbonyl C19H14N4O4 362.34 Polar triazole group; lower MW
7-(4-ethylbenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one (2-methoxyphenyl)methyl 4-ethylbenzoyl C28H25NO5 455.50 Reduced metabolic stability vs. ethoxy
8-aryl-7,8-dihydro-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one derivatives Varied aryl groups Hydrogenated C7-C8 bond C19H15NO4* ~330–400 Cytotoxic activity (e.g., IC50 ~10 µM)

*Estimated based on structural analogs.

Key Structural and Functional Differences

The 2-methoxyphenyl group at position 5 introduces ortho-substitution, which may restrict rotational freedom compared to para-substituted analogs.

Lipophilicity and Bioavailability: The target compound’s logP (estimated ~5.0) exceeds that of the benzotriazole derivative (logP ~3.5) due to its nonpolar ethoxy and benzyl groups. This suggests improved membrane permeability but possible solubility challenges .

Synthetic Accessibility :

  • Similar compounds (e.g., ) are synthesized via one-pot, solvent-free methods using 3,4-methylenedioxyaniline and substituted aldehydes. The target compound likely requires tailored benzoylation and alkylation steps for its specific substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.